molecular formula C₃₁H₅₃ClO₆Si B023954 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin CAS No. 123852-10-8

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin

Cat. No. B023954
CAS RN: 123852-10-8
M. Wt: 585.3 g/mol
InChI Key: DUYDNPDLGLCXCC-FSYOVWAKSA-N
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Description

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin (4-TBDMS-5'-Cl-4a'-OH-Simvastatin) is a synthetic derivative of the cholesterol-lowering drug simvastatin. It is an important compound in the field of pharmaceutical research and development due to its ability to target and modulate specific enzymes involved in cholesterol metabolism. 4-TBDMS-5'-Cl-4a'-OH-Simvastatin has been studied extensively in the laboratory and has demonstrated promising results in the treatment of dyslipidemia, a condition characterized by elevated levels of cholesterol and triglycerides. We will also provide a comprehensive list of potential future directions for research.

Scientific Research Applications

Pharmaceutical Research and Development

This compound is utilized in pharmaceutical research as a reference standard for drug development. It’s particularly valuable in the synthesis of statin drugs, which are widely used to lower cholesterol levels in patients with hypercholesterolemia .

Proteomics Studies

In proteomics, this derivative of Simvastatin is used to investigate the protein profiles of cells under various conditions, such as exposure to statins. This can help in understanding the mechanism of action of statins and their impact on cellular proteins .

Metabolic Pathway Analysis

Researchers use this compound to study metabolic pathways related to cholesterol synthesis and metabolism. It helps in identifying potential targets for new therapeutic agents that can modulate cholesterol levels .

Synthesis of Analogues

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin serves as a starting material for the synthesis of various analogues. These analogues can be tested for improved efficacy or reduced side effects compared to existing statins .

Chemical Biology

In chemical biology, it’s used to label and track the movement of molecules within cells. This can provide insights into the cellular uptake and distribution of statin-like molecules .

Toxicology Studies

Toxicology studies involve this compound to assess the safety profile of new statin drugs. It helps in determining the toxicological effects at different concentrations and exposure durations .

Biochemical Assays

It is a key reagent in biochemical assays that measure enzyme activities involved in cholesterol synthesis. By inhibiting these enzymes, researchers can evaluate the potency of statin compounds .

Molecular Docking Studies

Molecular docking studies use this compound to simulate the interaction between statins and their target enzymes. This helps in predicting the binding affinity and specificity of statin drugs .

properties

IUPAC Name

[(1S,3R,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53ClO6Si/c1-11-30(7,8)28(34)37-24-16-20(3)27(32)31(35)15-14-19(2)23(26(24)31)13-12-21-17-22(18-25(33)36-21)38-39(9,10)29(4,5)6/h14-15,19-24,26-27,35H,11-13,16-18H2,1-10H3/t19-,20+,21+,22+,23-,24-,26-,27-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYDNPDLGLCXCC-FSYOVWAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53ClO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438779
Record name 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin

CAS RN

123852-10-8
Record name 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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